1-bromo-4-(1,1,2,2-tetrafluoroethyl)benzene
Description
Significance of Fluorinated Aromatic Compounds in Advanced Chemistry
The introduction of fluorine into aromatic compounds has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the biological and physical characteristics of a parent molecule.
In pharmaceutical development, fluorination is a widely used strategy to enhance a drug's efficacy and pharmacokinetic profile. Key benefits include:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes in the body. Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block oxidation, thereby increasing the drug's half-life and bioavailability.
Lipophilicity: Fluorine substitution can significantly increase a molecule's lipophilicity (its ability to dissolve in fats and lipids). This can improve its absorption and distribution in the body, including its ability to cross the blood-brain barrier.
Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to stronger and more specific interactions with biological targets like proteins and enzymes.
In materials science, fluorinated aromatics are integral to the development of advanced polymers, liquid crystals, and other functional materials. The presence of fluorine can enhance thermal stability, chemical resistance, and confer unique optical and electronic properties.
Historical Context of Brominated and Tetrafluoroethylated Benzene (B151609) Derivatives
The history of 1-bromo-4-(1,1,2,2-tetrafluoroethyl)benzene is rooted in two parallel streams of chemical development: the synthesis of brominated aromatics and the emergence of organofluorine chemistry.
Brominated aromatic compounds have been central to synthetic organic chemistry since the 19th century. The electrophilic bromination of benzene, a classic reaction, provides a direct route to bromobenzene (B47551) and its derivatives. These compounds are highly valued as synthetic intermediates. The bromine atom is an excellent leaving group and can be readily substituted or used to form organometallic reagents (e.g., Grignard reagents). More recently, brominated arenes have become indispensable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. evitachem.comrsc.orgnih.gov
The introduction of fluoroalkyl groups, such as the tetrafluoroethyl moiety, is a more recent development, driven by the growing appreciation for the utility of fluorine in modifying molecular properties. Early methods for creating such compounds were often harsh and lacked selectivity. However, the late 20th and early 21st centuries have seen the development of more sophisticated methods for the radical, nucleophilic, and electrophilic introduction of fluoroalkyl chains onto aromatic rings, making building blocks like this compound more accessible for research.
Current Research Landscape and Academic Relevance of the Chemical Compound
While specific, published research focusing exclusively on this compound is limited, its academic relevance is significant due to its potential as a versatile synthetic intermediate. The molecule's structure is a prime example of a "fluorinated building block," a class of compounds highly sought after in drug discovery and materials science.
The primary research value of this compound lies in the orthogonal reactivity of its two key functional groups:
The Aryl Bromide: This part of the molecule is primed for a vast range of palladium-catalyzed cross-coupling reactions. evitachem.com Researchers can use this "handle" to attach a wide variety of other molecular fragments, effectively building more complex structures. For example, it could undergo a Suzuki coupling to form a new carbon-carbon bond with a boronic acid, or a Buchwald-Hartwig amination to form a carbon-nitrogen bond with an amine. evitachem.comrsc.orgnih.gov
The 1,1,2,2-Tetrafluoroethyl Group: This substituent acts as a modulator of physicochemical properties. Any new molecule synthesized using this building block will carry the tetrafluoroethyl group, which can be expected to enhance lipophilicity and metabolic stability compared to a non-fluorinated analogue.
Therefore, the current research landscape for this compound is best understood in the context of its application as a tool in synthetic chemistry. It represents a readily modifiable scaffold onto which chemical complexity can be built, with the added benefit of imparting the desirable properties of fluorine. Its value is not as an end-product itself, but as a starting point for creating novel molecules with tailored functions for pharmaceutical or material applications.
To illustrate the typical properties of related brominated aromatic compounds, the following table provides a comparison.
| Compound Name | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL at 25°C) |
|---|---|---|---|---|
| 1-Bromo-4-ethylbenzene | 1585-07-5 | 185.06 | 204 | 1.343 |
| 1-Bromo-4-fluorobenzene | 460-00-4 | 175.00 | 151-152 | 1.593 |
| 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | 241.01 | 80 °C / 50 mmHg | 1.622 |
Properties
CAS No. |
1783392-06-2 |
|---|---|
Molecular Formula |
C8H5BrF4 |
Molecular Weight |
257.02 g/mol |
IUPAC Name |
1-bromo-4-(1,1,2,2-tetrafluoroethyl)benzene |
InChI |
InChI=1S/C8H5BrF4/c9-6-3-1-5(2-4-6)8(12,13)7(10)11/h1-4,7H |
InChI Key |
VDHGHODVKYQZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)(F)F)Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 1 Bromo 4 1,1,2,2 Tetrafluoroethyl Benzene
Precursor Synthesis and Halogenation Reactions
A primary strategy for the synthesis of 1-bromo-4-(1,1,2,2-tetrafluoroethyl)benzene involves the preparation of a monosubstituted benzene (B151609) precursor, either (1,1,2,2-tetrafluoroethyl)benzene or bromobenzene (B47551), followed by the introduction of the second substituent. The success of this approach hinges on the directing effects of the initial substituent to achieve the desired para-regioselectivity.
Direct Aromatic Bromination Techniques
One feasible route commences with the synthesis of (1,1,2,2-tetrafluoroethyl)benzene, which is then subjected to electrophilic aromatic bromination. The 1,1,2,2-tetrafluoroethyl group is an electron-withdrawing group due to the high electronegativity of the fluorine atoms. This deactivating nature of the substituent directs incoming electrophiles, such as the bromonium ion (Br+), to the meta position. However, steric hindrance from the bulky tetrafluoroethyl group can also influence the regiochemical outcome. While meta-substitution is electronically favored, para-substitution might still occur, albeit likely as a minor product.
To achieve para-selectivity, specific brominating agents and catalysts can be employed. For instance, N-bromosuccinimide (NBS) in the presence of a silica gel support or certain zeolites can enhance para-selectivity in the bromination of some aromatic compounds. nih.gov The reaction conditions, including solvent and temperature, also play a crucial role in controlling the isomer distribution. A typical electrophilic bromination involves the reaction of the aromatic substrate with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).
Table 1: Regioselectivity in the Bromination of Substituted Benzenes
| Substituent | Directing Effect | Major Product(s) |
|---|---|---|
| -CH₂CH₃ (Ethyl) | Ortho, Para-directing | ortho- and para-bromoethylbenzene |
| -OCH₃ (Methoxy) | Ortho, Para-directing | para-bromomethoxybenzene (major) |
| -NO₂ (Nitro) | Meta-directing | meta-bromonitrobenzene |
| -CF₂CF₂H (1,1,2,2-Tetrafluoroethyl) | Meta-directing (electronically) | Predominantly meta-brominated product expected |
Tetrafluoroethyl Group Introduction Strategies
An alternative precursor-based approach starts with bromobenzene and introduces the 1,1,2,2-tetrafluoroethyl group. This can be challenging as direct Friedel-Crafts type reactions with tetrafluoroethylating agents are not typically feasible. However, modern synthetic methods provide avenues for the introduction of fluoroalkyl groups.
One strategy involves the reaction of a Grignard reagent derived from bromobenzene (phenylmagnesium bromide) with a suitable tetrafluoroethyl source. However, the reactivity and stability of such reagents need to be carefully controlled.
More contemporary methods involve the use of organometallic reagents capable of transferring the tetrafluoroethyl group. For example, (1,1,2,2-tetrafluoroethyl)trimethylsilane in the presence of a fluoride (B91410) source can act as a nucleophilic tetrafluoroethylating agent in reactions with suitable electrophiles.
Cross-Coupling Reaction Pathways
Cross-coupling reactions offer a powerful and versatile methodology for the direct formation of the carbon-carbon bond between the aromatic ring and the tetrafluoroethyl group, starting from a di-substituted benzene precursor.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions, are cornerstone methodologies in modern organic synthesis. nih.govnih.gov A plausible route to this compound would involve the reaction of 1,4-dibromobenzene with a nucleophilic reagent carrying the 1,1,2,2-tetrafluoroethyl moiety.
For instance, a Negishi-type coupling could employ a tetrafluoroethylzinc reagent, which would be reacted with 1,4-dibromobenzene in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf). The challenge in this approach lies in the selective reaction at only one of the bromine-substituted positions. By carefully controlling the stoichiometry of the reagents (using a slight excess of 1,4-dibromobenzene), monosubstitution can be favored.
Table 2: Overview of a Potential Palladium-Catalyzed Cross-Coupling Reaction
| Reaction Component | Example | Role |
|---|---|---|
| Aryl Halide | 1,4-Dibromobenzene | Electrophilic partner |
| Organometallic Reagent | (1,1,2,2-Tetrafluoroethyl)zinc bromide | Nucleophilic partner |
| Catalyst | Pd(PPh₃)₄ | Facilitates the coupling |
| Ligand | Triphenylphosphine (in the catalyst) | Stabilizes the catalyst |
| Solvent | Tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF) | Reaction medium |
Copper-Mediated Synthetic Routes
Copper-mediated reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods, particularly for fluoroalkylation reactions. sustech.edu.cncas.cn Copper reagents are often more tolerant of certain functional groups and can offer different reactivity profiles.
A potential route involves the reaction of 1,4-dibromobenzene with a copper-based tetrafluoroethylating agent. For example, a pre-formed (1,1,2,2-tetrafluoroethyl)copper reagent could be used. Alternatively, the active copper species can be generated in situ. The Ullmann condensation, a classic copper-mediated reaction, could also be adapted for this transformation, although it typically requires harsh reaction conditions.
More recent advancements have demonstrated the utility of copper-catalyzed radical pathways for the introduction of fluoroalkyl groups.
Radical Reactions and Regioselective Synthesis
Radical reactions provide a distinct mechanistic pathway for the formation of C-C bonds and can offer unique regioselectivity compared to ionic reactions. The generation of a 1,1,2,2-tetrafluoroethyl radical (•CF₂CF₂H) and its subsequent reaction with an aromatic substrate is a key strategy.
The HCF₂CF₂• radical can be generated from various precursors, such as zinc 1,1,2,2-tetrafluoroethanesulfinate, in the presence of an oxidant. rsc.org When this radical is generated in the presence of bromobenzene, it can add to the aromatic ring. The position of addition is influenced by the stability of the resulting radical intermediate. The bromine atom, being an ortho, para-director for electrophilic substitution, can influence the regioselectivity of radical addition as well, although the directing effects are generally less pronounced than in electrophilic aromatic substitution. The reaction would likely yield a mixture of ortho, meta, and para isomers, with the para-isomer being one of the products. Achieving high regioselectivity for the para-product in a radical reaction can be challenging and may require the use of directing groups or specific reaction conditions.
N-Bromosuccinimide (NBS)-Mediated Bromination
N-Bromosuccinimide (NBS) is a widely employed reagent for the bromination of aromatic compounds. In the synthesis of this compound, NBS offers a reliable and selective method for the introduction of a bromine atom onto the benzene ring. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the tetrafluoroethyl group, being moderately deactivating, directs the incoming electrophile to the para position.
The reaction is often carried out in a suitable solvent, with the choice of solvent influencing the reaction rate and selectivity. The process generally involves the slow addition of NBS to a solution of 1-(1,1,2,2-tetrafluoroethyl)benzene, often in the presence of a catalytic amount of a protic or Lewis acid to enhance the electrophilicity of the bromine.
Radical Initiation Methodologies
Radical bromination offers an alternative pathway for the synthesis of this compound. This method involves the generation of bromine radicals, which then participate in a chain reaction to brominate the aromatic ring. Radical initiators are crucial for commencing this chain reaction.
The initiation step typically involves the homolytic cleavage of a bromine-containing molecule to generate bromine radicals. This can be achieved through the application of heat (thermolysis) or light (photolysis). Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. These initiators decompose upon heating or irradiation to produce radicals, which then abstract a hydrogen atom from a bromine source (like HBr or Br2) to generate the bromine radical that propagates the chain reaction. chemistrysteps.com
Table 1: Common Radical Initiators and Their Decomposition Conditions
| Radical Initiator | Decomposition Method | Typical Temperature Range (°C) |
| Azobisisobutyronitrile (AIBN) | Thermolysis/Photolysis | 60-80 |
| Benzoyl Peroxide | Thermolysis/Photolysis | 80-100 |
The propagation steps involve the attack of the bromine radical on the aromatic ring of 1-(1,1,2,2-tetrafluoroethyl)benzene to form a radical intermediate, which then reacts with a bromine source to yield the final product and regenerate the bromine radical. Termination steps, where two radicals combine, conclude the chain reaction. chemistrysteps.com
Optimization of Synthetic Conditions and Yield Enhancement
To maximize the yield and purity of this compound, careful optimization of various reaction parameters is essential.
Catalyst Systems and Ligand Design for Selective Synthesis
While direct bromination of 1-(1,1,2,2-tetrafluoroethyl)benzene can proceed, the use of catalyst systems can significantly enhance the reaction's efficiency and selectivity. Lewis acids are commonly employed as catalysts in electrophilic aromatic bromination. They function by polarizing the bromine-bromine bond in molecular bromine or by activating NBS, thereby increasing the electrophilicity of the bromine species.
The design of ligands for metal-based catalysts, although less common for simple brominations, can play a role in more complex synthetic routes or when high selectivity is paramount. The electronic and steric properties of ligands can influence the reactivity and selectivity of the catalytic system.
Solvent Effects on Reaction Efficacy and Stereocontrol
Table 2: Influence of Solvent on Aromatic Bromination
| Solvent | Polarity | General Effect on Bromination |
| Carbon tetrachloride | Non-polar | Commonly used for radical brominations. |
| Acetonitrile | Polar aprotic | Can influence selectivity in some cases. |
| Dichloromethane | Polar aprotic | A common solvent for electrophilic brominations. |
| (Trifluoromethyl)benzene | Non-polar | A less toxic alternative to carbon tetrachloride for benzylic brominations. researchgate.net |
Stereocontrol is not a primary concern in the direct bromination of the achiral 1-(1,1,2,2-tetrafluoroethyl)benzene.
Temperature and Pressure Influence on Reaction Kinetics
Temperature plays a significant role in the kinetics of the bromination reaction. Generally, increasing the reaction temperature increases the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts and decrease the selectivity of the reaction. For radical-initiated reactions, the temperature must be sufficient to induce the decomposition of the radical initiator. chemistrysteps.com
Pressure is not typically a critical parameter for liquid-phase bromination reactions at a laboratory scale. However, in industrial-scale processes, pressure might be adjusted to control the boiling point of the solvent or to handle gaseous byproducts.
Scalability and Industrial Adaptations in Synthesis
The scalability of the synthesis of this compound is a crucial consideration for its industrial production. Key factors for industrial adaptation include the cost and availability of starting materials, the safety of the process, the efficiency of the reaction, and the ease of product purification.
For large-scale production, batch or continuous flow processes may be employed. Continuous flow reactors can offer advantages in terms of safety, heat management, and process control for exothermic reactions like bromination. The choice of reagents and solvents is also critical; for instance, replacing hazardous solvents like carbon tetrachloride with safer alternatives is a key consideration in green chemistry and industrial applications. researchgate.net The development of robust and recyclable catalysts is another important aspect of creating a sustainable and economically viable industrial process.
Mechanistic Investigations of Reactions Involving 1 Bromo 4 1,1,2,2 Tetrafluoroethyl Benzene
Nucleophilic Substitution Processes
Nucleophilic substitution on 1-bromo-4-(1,1,2,2-tetrafluoroethyl)benzene can be considered at two distinct sites: the aromatic ring and the aliphatic tetrafluoroethyl side chain. The mechanistic pathways for these processes are fundamentally different.
Aromatic Nucleophilic Substitution Mechanisms
The benzene (B151609) ring of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the powerful electron-withdrawing nature of the 1,1,2,2-tetrafluoroethyl group. Aromatic rings, typically electron-rich and thus reactive towards electrophiles, become electrophilic and prone to nucleophilic attack when substituted with strong electron-withdrawing groups. youtube.com
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
Nucleophilic Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (the ipso-carbon), in this case, the bromine atom. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comorganic-chemistry.org The aromaticity of the ring is temporarily disrupted.
Elimination of Leaving Group: The aromaticity is restored in a rapid second step, where the leaving group (bromide, Br⁻) is expelled from the Meisenheimer complex.
The presence of the tetrafluoroethyl group in the para position is critical for stabilizing the negatively charged Meisenheimer complex through its strong inductive effect (-I). This stabilization lowers the activation energy of the first step, thereby facilitating the reaction. organic-chemistry.orgacs.org Without such a strongly deactivating group, SNAr reactions on aryl halides are generally not feasible under normal conditions. youtube.com
Substitutions at the Tetrafluoroethyl Moiety
Direct nucleophilic substitution on the tetrafluoroethyl side chain is mechanistically unfavorable and not a commonly observed reaction pathway. This inertness is attributed to two primary factors:
Bond Strength: The carbon-fluorine bond is exceptionally strong and difficult to break, making the fluoride (B91410) ion (F⁻) a very poor leaving group. nih.gov Nucleophilic substitution reactions, whether following an SN1 or SN2 pathway, require a competent leaving group for the reaction to proceed. researchgate.net
Lack of a Suitable Leaving Group: The only other substituent on the aliphatic chain is a hydrogen atom. The hydride ion (H⁻) is an extremely poor leaving group and is never displaced in standard nucleophilic substitution reactions.
While direct displacement of F⁻ or H⁻ by a nucleophile is not viable, the terminal C-H bond is the most reactive site on the moiety. acs.org Its reactivity, however, is typically exploited through radical pathways or deprotonation with exceptionally strong bases, which would then involve reaction with an electrophile, not a nucleophilic substitution mechanism. Therefore, under typical nucleophilic conditions, the tetrafluoroethyl group remains unreactive.
Electrophilic Aromatic Substitution Dynamics
Regioselectivity and Electronic Directing Effects
In electrophilic aromatic substitution, the regioselectivity is determined by the electronic properties of the substituents already present on the benzene ring. youtube.com For this compound, both the bromine atom and the tetrafluoroethyl group are deactivating, meaning they make the ring less reactive towards electrophiles than benzene itself. masterorganicchemistry.comresearchgate.net However, they direct incoming electrophiles to different positions.
Bromo Group (-Br): Halogens are a unique class of substituents. Due to their high electronegativity, they are deactivating through the inductive effect (-I). However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M), which stabilizes the cationic intermediate (the sigma complex) when the attack occurs at the ortho or para positions. This makes the bromine group an ortho, para-director. youtube.commasterorganicchemistry.com
Tetrafluoroethyl Group (-CF₂CF₂H): This group is powerfully electron-withdrawing solely through its strong inductive effect (-I). It has no resonance-donating capability. byjus.com Such groups strongly deactivate the ring and direct incoming electrophiles to the meta position to avoid placing the destabilizing positive charge of the sigma complex adjacent to the withdrawing group.
In this molecule, the directing effects of the two groups are congruent. The bromine atom directs incoming electrophiles to positions 2 and 6 (ortho), while the tetrafluoroethyl group directs to the same positions 2 and 6 (meta relative to itself). This alignment results in a high degree of regioselectivity, with electrophilic substitution occurring exclusively at the positions ortho to the bromine atom.
| Substituent | Electronic Effect | Reactivity Effect | Directing Position(s) |
|---|---|---|---|
| -Br | -I, +M | Deactivating | ortho, para |
| -CF₂CF₂H | -I | Strongly Deactivating | meta |
| Predicted outcome for this compound | ortho to -Br (positions 2, 6) |
Catalyst Role in Electrophilic Activation
Due to the strong deactivation of the aromatic ring, a catalyst is essential for most electrophilic aromatic substitution reactions on this substrate. The primary role of the catalyst is to generate a much more potent electrophile that can be attacked by the electron-poor ring.
The mechanism of activation varies depending on the specific reaction:
Halogenation (e.g., Bromination): A Lewis acid, such as iron(III) bromide (FeBr₃), is used. It polarizes the Br-Br bond in molecular bromine (Br₂), creating a highly electrophilic bromine species that is readily attacked by the aromatic ring.
Nitration: A strong protic acid, typically sulfuric acid (H₂SO₄), is used to protonate nitric acid (HNO₃). This leads to the loss of a water molecule and the formation of the highly reactive nitronium ion (NO₂⁺), which serves as the active electrophile.
Friedel-Crafts Reactions: A Lewis acid like aluminum chloride (AlCl₃) is used to generate a carbocation from an alkyl halide (alkylation) or a more reactive acylium ion from an acyl halide (acylation). However, Friedel-Crafts reactions are generally ineffective on strongly deactivated rings like this compound.
| Reaction | Reagents | Catalyst | Active Electrophile (E⁺) |
|---|---|---|---|
| Bromination | Br₂ | FeBr₃ | δ⁺Br---Brδ⁻---FeBr₃ |
| Nitration | HNO₃ | H₂SO₄ | NO₂⁺ |
| Acylation | RCOCl | AlCl₃ | RCO⁺ |
Organometallic Reaction Mechanisms
The carbon-bromine bond is the primary site for organometallic reactions, allowing this compound to serve as a precursor for Grignard reagents or as a substrate in palladium-catalyzed cross-coupling reactions.
Grignard Reagent Formation: This reaction involves the oxidative insertion of magnesium metal into the C-Br bond, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the transfer of an electron from magnesium to the aryl bromide. This process fundamentally inverts the polarity of the ipso-carbon from electrophilic to strongly nucleophilic and basic. The resulting Grignard reagent, 4-(1,1,2,2-tetrafluoroethyl)phenylmagnesium bromide, can then be used to form new carbon-carbon bonds by reacting with various electrophiles, such as aldehydes, ketones, or carbon dioxide. acs.org
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling): The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction with this compound proceeds through a well-established catalytic cycle.
The key steps of the mechanism are:
Oxidative Addition: The C-Br bond of the substrate reacts with a low-valent palladium(0) complex, inserting the palladium into the bond to form a square planar palladium(II) species. This is often the rate-limiting step of the cycle.
Transmetalation: The organoboron reagent (e.g., a boronic acid, R-B(OH)₂), activated by the base, transfers its organic group (R) to the palladium(II) complex, displacing the bromide ion.
Reductive Elimination: The two organic groups on the palladium complex (the tetrafluoroethylphenyl group and the transferred R group) couple and are eliminated from the metal center. This step forms the final product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
| Step | Description | Palladium Oxidation State |
|---|---|---|
| 1. Oxidative Addition | Pd(0) inserts into the Ar-Br bond. | 0 → +2 |
| 2. Transmetalation | The organic group from the boronic acid replaces the bromide on the Pd complex. | +2 → +2 |
| 3. Reductive Elimination | The two organic groups couple and detach, forming the product and regenerating the catalyst. | +2 → 0 |
Lithium-Halogen Exchange Reactions
Lithium-halogen exchange is a fundamental method for converting aryl bromides into highly reactive organolithium species. For this compound, this reaction proceeds by treatment with an alkyllithium reagent, typically n-butyllithium (n-BuLi), at low temperatures.
The reaction is kinetically controlled, and the equilibrium favors the formation of the more stable organolithium species. harvard.edu The stability of the carbanionic center is a primary driver of this process. The mechanism is believed to proceed through a nucleophilic pathway involving the formation of an intermediate "ate-complex". harvard.eduwikipedia.org In this proposed pathway, the alkyllithium reagent attacks the bromine atom on the aromatic ring, forming a transient, negatively charged intermediate. This complex then fragments to yield the new aryllithium product and an alkyl bromide.
Postulated Mechanism for Lithium-Halogen Exchange:
Formation of "Ate-Complex": The nucleophilic butyl group from n-BuLi attacks the electrophilic bromine atom of this compound.
Halogen Transfer: A transient intermediate, [Ar-Br-Bu]-Li+, is formed.
Product Formation: This complex collapses to form the thermodynamically more stable 4-(1,1,2,2-tetrafluoroethyl)phenyllithium and n-butyl bromide.
The strong electron-withdrawing nature of the 1,1,2,2-tetrafluoroethyl group stabilizes the negative charge on the ipso-carbon of the resulting aryllithium species through a negative inductive effect. This stabilization makes the lithium-halogen exchange with this compound a highly favorable and rapid process, often proceeding quickly even at temperatures of -78 °C. pku.edu.cnscribd.com The general rate of exchange for halogens follows the trend I > Br > Cl. wikipedia.org
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Reagent | Typically alkyllithium (e.g., n-BuLi, sec-BuLi, tert-BuLi). | n-BuLi is commonly used for this transformation. |
| Mechanism | Nucleophilic attack on bromine, possibly via an "ate-complex". wikipedia.org | The electron-withdrawing substituent enhances the electrophilicity of the bromine atom. |
| Driving Force | Formation of a more stable organolithium species. harvard.edu | The tetrafluoroethyl group stabilizes the resulting aryllithium carbanion. pku.edu.cn |
| Reaction Conditions | Low temperature (e.g., -78 °C) in an inert ether solvent (e.g., THF, Et₂O). | Standard conditions for preventing side reactions of the highly reactive organolithium product. |
Transmetalation Pathways in Cross-Coupling
The 4-(1,1,2,2-tetrafluoroethyl)phenyl moiety can be incorporated into larger molecules via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. After the initial oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound, the crucial transmetalation step occurs.
Transmetalation involves the transfer of the organic group from one metal (e.g., boron in a boronic acid) to the palladium center. This step is often the rate-determining step of the catalytic cycle and can proceed through several proposed pathways. researchgate.net The specific pathway is highly dependent on the reaction conditions, particularly the base and solvent used. nih.gov
Two primary pathways are generally considered in the Suzuki-Miyaura coupling: researchgate.netillinois.edu
The Boronate Pathway: The boronic acid reacts with a base (e.g., carbonate, hydroxide) to form a more nucleophilic "ate-complex" or boronate species [Ar-B(OH)₃]⁻. This activated boron species then transfers the aryl group to the palladium(II) center, displacing a halide or other ligand. researchgate.net
The Oxo-Palladium Pathway: A hydroxo-palladium(II) complex, formed by the reaction of the palladium(II) halide with the base, reacts directly with the neutral boronic acid. The transfer of the aryl group from boron to palladium occurs through a Pd-O-B linkage.
For a substrate like this compound, the oxidative addition step is generally efficient. The subsequent transmetalation would involve the transfer of an organoboron reagent to the resulting [Pd(II)(ArF)(Br)(L₂)] complex (where ArF is the 4-(1,1,2,2-tetrafluoroethyl)phenyl group). The electron-withdrawing nature of the ArF group can influence the electronics of the palladium center, potentially affecting the rate of transmetalation.
| Catalytic Cycle Step | Intermediate Species | Description |
|---|---|---|
| Oxidative Addition | Pd(0)L₂ | The active Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) complex. |
| Transmetalation | [Pd(II)(ArF)(Br)(L₂)] | The ArF-Pd complex receives an organic group (R) from an organometallic reagent (e.g., R-B(OH)₂), forming [Pd(II)(ArF)(R)(L₂)]. This is often the rate-limiting step. uzh.ch |
| Reductive Elimination | [Pd(II)(ArF)(R)(L₂)] | The two organic groups on the Pd(II) center couple and are eliminated as the final product (ArF-R), regenerating the Pd(0) catalyst. |
Radical Reaction Pathways and Intermediates
Beyond ionic pathways, the carbon-bromine bond of this compound can undergo homolytic cleavage to generate radical intermediates. These reactions proceed via chain mechanisms involving initiation, propagation, and termination steps. chemistrysteps.comlumenlearning.com
Initiation and Propagation Steps
Radical reactions are initiated by the formation of a radical species from a non-radical precursor. masterorganicchemistry.com For this compound, the 4-(1,1,2,2-tetrafluoroethyl)phenyl radical can be generated through several methods:
Thermal or Photochemical Initiation: High temperatures or UV light can induce homolytic cleavage of the C-Br bond, although this often requires significant energy. lumenlearning.com
Radical Initiator: A chemical initiator, such as azobisisobutyronitrile (AIBN), can be used. Upon heating, AIBN decomposes to form radicals that can then react with a mediator, like tributyltin hydride (Bu₃SnH), to produce tributyltin radicals. libretexts.org These tin radicals can then abstract the bromine atom from this compound to generate the desired aryl radical.
Initiation Example (using Bu₃Sn•): Bu₃Sn• + Br-C₆H₄CF₂CF₂H → Bu₃Sn-Br + •C₆H₄CF₂CF₂H
Once the 4-(1,1,2,2-tetrafluoroethyl)phenyl radical is formed, it enters the propagation phase of the chain reaction. aceorganicchem.com In this phase, a radical reacts with a stable molecule to form a new product and a new radical, which continues the chain. chemistrysteps.com
Propagation Example (Hydrogen Abstraction): •C₆H₄CF₂CF₂H + H-donor → C₆H₅CF₂CF₂H + •donor
Stability and Reactivity of Radical Species
The stability and reactivity of the 4-(1,1,2,2-tetrafluoroethyl)phenyl radical are key to its subsequent transformations. Radical stability is a complex interplay of thermodynamic and kinetic factors. nrel.gov Aryl radicals, where the unpaired electron resides in an sp² orbital on the aromatic ring, are generally highly reactive.
The primary electronic influence of the 1,1,2,2-tetrafluoroethyl substituent is its strong inductive electron withdrawal (-I effect). This effect can influence the reactivity of the radical center. While resonance delocalization is a dominant stabilizing factor for many radicals (like the benzyl (B1604629) radical), it is not the primary factor for an aryl radical where the radical orbital is orthogonal to the π-system of the ring. nrel.gov However, the electron-withdrawing substituent can make the radical more electrophilic, influencing its reactivity in addition reactions.
Persistent free radicals are often stabilized through a combination of resonance delocalization and steric hindrance around the radical center. nih.gov The 4-(1,1,2,2-tetrafluoroethyl)phenyl radical lacks significant steric bulk around the radical center and is therefore expected to be a transient, highly reactive species, readily participating in subsequent propagation or termination steps. nrel.gov Its transient nature makes it a useful intermediate for forming new bonds, as it will rapidly react with available substrates in the reaction mixture.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise structure of 1-bromo-4-(1,1,2,2-tetrafluoroethyl)benzene. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra offer unambiguous evidence for the connectivity and chemical environment of the hydrogen, carbon, and fluorine atoms, respectively.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the proton of the tetrafluoroethyl group. The p-disubstituted aromatic ring typically gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.
Aromatic Region: The protons on the benzene (B151609) ring are split into two sets of chemically equivalent protons. The protons ortho to the bromine atom (H-2 and H-6) and those ortho to the tetrafluoroethyl group (H-3 and H-5) will produce two separate signals. Due to the differing electronic effects of the bromine and tetrafluoroethyl substituents, these signals are expected to appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm).
Aliphatic Region: The single proton on the tetrafluoroethyl side chain (-CF₂-CHF₂) is expected to produce a triplet of triplets. This complex splitting pattern arises from coupling to the two adjacent fluorine atoms on the same carbon (a doublet) and further coupling to the two fluorine atoms on the terminal carbon (a triplet). This signal would appear significantly downfield due to the strong deshielding effect of the adjacent fluorine atoms.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H (ortho to Br) | ~7.6 | Doublet (d) | ~8.5 (³JHH) |
| Ar-H (ortho to -CF₂CF₂H) | ~7.5 | Doublet (d) | ~8.5 (³JHH) |
| -CF₂CF₂H | ~6.0 - 6.5 | Triplet of Triplets (tt) | ~53 (²JHF), ~5 (³JHF) |
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, six distinct signals are expected: four for the aromatic carbons and two for the carbons in the tetrafluoroethyl side chain. The signals for carbons bonded to fluorine will exhibit characteristic splitting due to C-F coupling.
Aromatic Carbons: The spectrum would show four signals for the benzene ring. The carbon atom bonded to the bromine (C-1) would appear at a specific chemical shift, while the carbon bonded to the tetrafluoroethyl group (C-4) would be influenced by the fluorine atoms. The remaining aromatic carbons (C-2/C-6 and C-3/C-5) would each produce a signal.
Tetrafluoroethyl Carbons: The two carbons of the side chain (-C F₂-C F₂H) are chemically distinct and will show strong coupling to the attached fluorine atoms, resulting in triplets.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C -Br | ~125 | Singlet |
| C -CF₂CF₂H | ~135 | Triplet (t) |
| Ar-C H (ortho to Br) | ~132 | Singlet |
| Ar-C H (ortho to -CF₂CF₂H) | ~129 | Singlet |
| -C F₂-CF₂H | ~115 - 125 | Triplet (t) |
| -CF₂-C F₂H | ~110 - 120 | Triplet of Doublets (td) |
¹⁹F NMR is a highly sensitive technique for probing the structure of fluorinated compounds. For this compound, the spectrum is expected to show two distinct signals for the two inequivalent sets of fluorine atoms in the -CF₂-CF₂H group.
-CF₂- Signal: The two fluorine atoms of the CF₂ group attached to the benzene ring will produce a signal that is split into a doublet by the proton on the adjacent carbon.
-CF₂H Signal: The two fluorine atoms on the terminal carbon will produce a signal that is split into a triplet by the two fluorine atoms on the adjacent carbon.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, a cross-peak would be observed between the two doublets in the aromatic region, confirming their ortho relationship on the benzene ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. magritek.com It would be used to definitively assign the aromatic C-H signals. For example, the aromatic proton signal at ~7.6 ppm would show a correlation to its corresponding carbon signal at ~132 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. youtube.com This is particularly useful for connecting different parts of the molecule. For example, HMBC would show a correlation between the proton of the -CF₂H group and the aromatic carbon at the C-4 position, confirming the attachment point of the tetrafluoroethyl side chain to the benzene ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through analysis of fragmentation patterns.
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The mass spectrum of this compound would exhibit several key features.
Molecular Ion Peak (M⁺): The spectrum will show a distinct molecular ion peak. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. youtube.com The calculated monoisotopic mass for C₈H₅⁷⁹BrF₄ is approximately 255.95 Da. uni.lu
Fragmentation Pattern: Common fragmentation pathways would include the loss of a bromine atom ([M-Br]⁺) and cleavage of the C-C bond in the side chain. The fragmentation of the tetrafluoroethyl group would lead to characteristic daughter ions. A prominent peak corresponding to the loss of the ethyl group, leaving the bromophenyl cation, is also possible.
Table 3: Predicted Key Fragments in the EI-MS of this compound
| m/z Value (for ⁷⁹Br) | Possible Fragment Identity |
| 256 / 258 | [C₈H₅BrF₄]⁺ (Molecular Ion) |
| 177 | [C₈H₅F₄]⁺ ([M-Br]⁺) |
| 155 / 157 | [C₆H₄Br]⁺ |
Electrospray Ionization Mass Spectrometry (ESI-MS)
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 256.95836 |
| [M+Na]⁺ | 278.94030 |
| [M-H]⁻ | 254.94380 |
| [M+NH₄]⁺ | 273.98490 |
| [M]⁺ | 255.95053 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high precision. The exact monoisotopic mass of this compound, with the chemical formula C₈H₅BrF₄, has been calculated to be 255.95108 Da. uni.lu This precise mass measurement allows for its differentiation from other potential compounds that may have the same nominal mass, thereby confirming its elemental formula.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational frequencies of a molecule's functional groups, providing a characteristic "fingerprint." In the absence of a published spectrum for this compound, its key absorption bands can be predicted based on the analysis of similar substituted benzene derivatives. researchgate.netopenstax.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100–3000 | Stretching vibrations of the C-H bonds on the benzene ring. researchgate.net |
| Aromatic C=C Stretch | 1600–1450 | In-plane stretching of the carbon-carbon double bonds within the aromatic ring. openstax.org |
| C-F Stretch | 1200–1000 | Strong, characteristic absorptions from the tetrafluoroethyl group. |
| C-Br Stretch | 650–550 | Stretching vibration of the carbon-bromine bond. researchgate.net |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy offers complementary information to IR spectroscopy by detecting vibrational modes that result in a change in molecular polarizability. For this compound, Raman analysis would be particularly sensitive to the symmetric vibrations of the benzene ring and the carbon-halogen bonds. While specific experimental data is unavailable, theoretical and experimental studies on analogous compounds like 1-bromo-4-chlorobenzene (B145707) and 1-bromo-4-nitrobenzene (B128438) provide a basis for predicting the Raman spectrum. researchgate.netirjet.net Key expected signals would include the aromatic C=C stretching and ring-breathing modes, as well as the C-Br and C-F stretching vibrations.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms, bond lengths, and bond angles within a crystalline solid. To date, the crystal structure of this compound has not been reported in the literature. However, analysis of other para-substituted bromobenzenes can serve as a valuable proxy. nih.govnih.govresearchgate.net For instance, studies on various brominated aromatics reveal a generally planar benzene core with C-Br bond lengths typically in the range of 1.900 Å to 1.910 Å. nih.gov It is expected that this compound would exhibit similar structural characteristics, with the tetrafluoroethyl group oriented to minimize steric hindrance.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π→π* transitions in aromatic compounds. The benzene ring acts as the primary chromophore. Unsubstituted benzene typically exhibits a weak absorption band around 254-255 nm. msu.edushimadzu.com The presence of substituents, or auxochromes, such as the bromine atom and the tetrafluoroethyl group, is known to cause a shift in the absorption maximum to longer wavelengths (a bathochromic or red shift). uomustansiriyah.edu.iq Therefore, it is predicted that the principal absorption maximum (λmax) for this compound would occur in the 255-275 nm range, corresponding to the π→π* electronic transition of the substituted aromatic ring. openstax.org
Computational and Theoretical Investigations of 1 Bromo 4 1,1,2,2 Tetrafluoroethyl Benzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the physicochemical properties of molecules from first principles. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a unique balance of computational cost and accuracy.
Density Functional Theory (DFT) for Electronic Structure Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the electronic structure of molecules. Instead of solving the complex many-electron Schrödinger equation, DFT focuses on the electron density, a simpler three-dimensional quantity. For a molecule like 1-bromo-4-(1,1,2,2-tetrafluoroethyl)benzene, DFT calculations can provide valuable insights into its electronic properties.
Increasing fluorine substitution on a benzene (B151609) ring is known to stabilize its σ orbitals. aip.org DFT calculations would likely reveal how the electron-withdrawing nature of the 1,1,2,2-tetrafluoroethyl group, in conjunction with the bromine atom, influences the electron density distribution across the benzene ring. These calculations can predict key electronic parameters such as ionization potential, electron affinity, and dipole moment. For instance, studies on other halogenated benzenes have shown that the energy required to remove a proton is influenced by the type and position of the halogen substituent. scispace.com
A typical output of a DFT calculation on this compound would include the total electronic energy and the energies of the molecular orbitals. While specific data for the target molecule is not available, a representative data table for a similar halogenated benzene derivative is presented below to illustrate the nature of DFT-derived data.
| Calculated Property | Illustrative Value (for a related compound) | Method/Basis Set |
|---|---|---|
| Total Energy (Hartree) | -2345.6789 | B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | 2.5 | B3LYP/6-311++G(d,p) |
| Ionization Potential (eV) | 9.2 | B3LYP/6-311++G(d,p) |
| Electron Affinity (eV) | 0.8 | B3LYP/6-311++G(d,p) |
This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Ab Initio Methods for Molecular Geometry Optimization
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods can be computationally intensive but often provide highly accurate results. One of the primary applications of ab initio methods is the optimization of molecular geometry.
For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be employed to determine the most stable three-dimensional arrangement of its atoms. This involves finding the minimum energy structure on the potential energy surface. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. These structural parameters are crucial for understanding the molecule's shape and steric properties, which in turn influence its reactivity and intermolecular interactions.
The table below illustrates the kind of data that would be obtained from a geometry optimization of this compound.
| Structural Parameter | Illustrative Optimized Value | Method/Basis Set |
|---|---|---|
| C-Br Bond Length (Å) | 1.91 | MP2/aug-cc-pVDZ |
| C-C (aromatic) Bond Length (Å) | 1.39 - 1.40 | MP2/aug-cc-pVDZ |
| C-C (ethyl) Bond Length (Å) | 1.54 | MP2/aug-cc-pVDZ |
| C-F Bond Length (Å) | 1.35 | MP2/aug-cc-pVDZ |
| ∠C-C-Br Bond Angle (°) | 119.5 | MP2/aug-cc-pVDZ |
This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the spatial distribution and energy of their electrons.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the energy of the LUMO is related to its ability to accept electrons (electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity.
For this compound, the HOMO is expected to be a π-orbital primarily located on the benzene ring, while the LUMO is likely to be a π- or σ-orbital. The electron-withdrawing tetrafluoroethyl group and the bromine atom would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene.
A hypothetical data table for the HOMO and LUMO energies of this compound is provided below.
| Molecular Orbital | Illustrative Energy (eV) | Method/Basis Set |
|---|---|---|
| HOMO | -9.5 | B3LYP/6-311++G(d,p) |
| LUMO | -0.5 | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 9.0 | B3LYP/6-311++G(d,p) |
This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Frontier Molecular Orbital Theory in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the outcome of chemical reactions. For electrophilic reactions, the reaction is likely to occur at the site where the HOMO has the largest electron density. Conversely, for nucleophilic reactions, the reaction is favored at the site where the LUMO has the largest coefficient.
In the case of this compound, FMO theory would predict that electrophilic aromatic substitution would be directed to specific positions on the benzene ring based on the distribution of the HOMO. The electron-withdrawing nature of the substituents would generally deactivate the ring towards electrophilic attack. For nucleophilic aromatic substitution, the distribution of the LUMO would indicate the most susceptible sites for attack, likely the carbon atom attached to the bromine.
Electrostatic Potential Mapping for Charge Distribution Analysis
An electrostatic potential (ESP) map is a visualization tool that illustrates the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.
For this compound, an ESP map would likely show a negative potential above and below the plane of the benzene ring due to the π-electron system. researchgate.net However, the strong electron-withdrawing effects of the fluorine atoms in the tetrafluoroethyl group would lead to a significant positive potential in that region of the molecule. The bromine atom would also influence the electrostatic potential, likely exhibiting a region of positive potential at its outermost point (a "sigma-hole"), which can be involved in halogen bonding. The ESP map would provide a clear visual representation of the molecule's reactivity towards electrophiles and nucleophiles. For example, in studies of other halobenzenes, ESP maps have been used to rationalize their reactivity in nucleophilic aromatic substitution reactions. walisongo.ac.id
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. Through reaction pathway modeling, it is possible to map the potential energy surface (PES) of a reaction, identifying the most energetically favorable route from reactants to products. This involves locating and characterizing stationary points, which include energy minima (reactants, intermediates, and products) and first-order saddle points, known as transition states.
Transition state theory (TST) is a fundamental concept used to understand and calculate the rates of elementary chemical reactions. wikipedia.org TST assumes a quasi-equilibrium between the reactants and the activated complex (the molecular configuration at the transition state). wikipedia.org By analyzing the properties of the transition state, crucial kinetic parameters, such as the activation energy (Ea), can be determined. wikipedia.org The activation energy represents the energy barrier that must be overcome for a reaction to occur and is a key determinant of the reaction rate.
For a molecule like this compound, a potential reaction of interest is nucleophilic aromatic substitution (SNAr), where the bromide is displaced by a nucleophile. Computational methods, particularly Density Functional Theory (DFT), can be employed to model this process. For instance, the reaction with a generic nucleophile (Nu⁻) can be investigated to understand its feasibility and kinetics.
The process involves:
Geometry Optimization: The structures of the reactant (this compound and the nucleophile), the transition state, any intermediates (such as a Meisenheimer complex), and the final product are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations are performed to confirm the nature of the stationary points. A minimum on the PES will have all real (positive) vibrational frequencies, while a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Energy Calculations: High-accuracy single-point energy calculations are performed on the optimized geometries to determine the relative energies of the reactants, transition state, and products. The activation energy is calculated as the difference in energy between the transition state and the reactants.
Below is a hypothetical data table for a modeled SNAr reaction. The energy values are illustrative of what would be obtained from such a computational study.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nu⁻ | 0.00 |
| Transition State (TS) | Activated complex for C-Br bond breaking and C-Nu bond formation | +25.5 |
| Product | 4-(1,1,2,2-tetrafluoroethyl)-substituted benzene-Nu + Br⁻ | -10.2 |
Activation Energy (Ea) = E(TS) - E(Reactants) = 25.5 kcal/mol
Enthalpy of Reaction (ΔH) = E(Product) - E(Reactants) = -10.2 kcal/mol
Transition state analysis would further involve examining the geometric parameters of the activated complex. For an SNAr reaction, this would include the lengths of the breaking C-Br bond and the forming C-Nu bond. The imaginary frequency corresponds to the vibrational mode of these bonds stretching and contracting, leading the molecule over the energy barrier to the product.
Spectroscopic Parameter Prediction through Computational Methods
Computational quantum chemistry is an indispensable tool for predicting and interpreting spectroscopic data. Methods like DFT can calculate various molecular properties that directly correlate with experimental spectra, aiding in structural confirmation and analysis. nih.gov For novel or complex molecules like this compound, these predictions are particularly valuable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts using computational methods has become a standard practice. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for this purpose. nih.gov It calculates the isotropic magnetic shielding tensors for each nucleus, which can then be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). Predicting both ¹³C and ¹⁹F NMR spectra is crucial for fluorinated aromatic compounds. nih.govresearchgate.net
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (-Br) | 123.5 |
| C2/C6 | 132.8 |
| C3/C5 | 129.0 |
| C4 (-CF₂CF₂H) | 130.1 |
| -CF₂- (α to ring) | -110.4 |
| -CF₂H (β to ring) |
Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally by determining the second derivatives of the energy with respect to atomic displacements. materialsciencejournal.org These calculations yield a set of harmonic vibrational modes, which correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.gov Due to approximations in the theoretical models and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov
| Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3105 | Aromatic C-H stretch |
| 2990 | Terminal C-H stretch (-CF₂H) |
| 1585 | Aromatic C=C stretch |
| 1240 | C-F stretch |
| 1185 | C-F stretch |
| 1060 | C-Br stretch |
Electronic (UV-Vis) Spectroscopy: Electronic spectroscopy investigates the transitions between different electronic states of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited states of molecules and simulating their UV-Vis absorption spectra. mdpi.comspectroscopyonline.com The calculation provides information on the excitation energies (which correspond to absorption wavelengths, λmax), the oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π*). soton.ac.uk
| λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Transition |
|---|---|---|---|
| 275 | 4.51 | 0.085 | HOMO → LUMO (π → π) |
| 230 | 5.39 | 0.150 | HOMO-1 → LUMO (π → π) |
Applications in Advanced Organic Synthesis and Materials Science
A Versatile Intermediate for Intricate Molecular Design
The presence of both a readily transformable bromo group and a robust fluoroalkyl moiety makes 1-bromo-4-(1,1,2,2-tetrafluoroethyl)benzene a highly valuable intermediate in the synthesis of fine chemicals and complex organic structures.
A Precursor in the Synthesis of Fine Chemicals
In the field of fine chemical synthesis, the bromine atom of this compound serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Heck couplings, are fundamental for the creation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.
For instance, in Suzuki-Miyaura coupling reactions, this compound can be reacted with a wide range of aryl or vinyl boronic acids or esters. This reaction facilitates the synthesis of biaryl and styrenyl compounds that incorporate the 4-(1,1,2,2-tetrafluoroethyl)phenyl motif. Such structures are of significant interest in the development of pharmaceuticals and agrochemicals, where the introduction of fluorinated groups can enhance metabolic stability, binding affinity, and lipophilicity.
Similarly, the Sonogashira coupling of this bromo-compound with terminal alkynes provides a direct route to substituted alkynes. These products can serve as precursors to a variety of more complex molecules, including conjugated polymers and biologically active compounds. The Heck reaction, on the other hand, allows for the arylation of alkenes, leading to the formation of substituted olefins that are valuable intermediates in organic synthesis.
The versatility of this compound in these cornerstone synthetic transformations underscores its importance as a precursor for a diverse array of fine chemicals.
A Building Block for Complex Organic Scaffolds
The ability to participate in a multitude of coupling reactions makes this compound an essential building block for the construction of complex organic scaffolds. These scaffolds form the core structures of many functional molecules, including active pharmaceutical ingredients (APIs) and organic electronic materials.
Contributions to the Synthesis of Advanced Fluorinated Compounds
The strategic placement of the 1,1,2,2-tetrafluoroethyl group makes this compound a important player in the growing field of fluorine chemistry. It provides a reliable method for introducing this specific fluorinated moiety into a variety of organic systems.
A Gateway to Novel Fluorinated Systems
The 1,1,2,2-tetrafluoroethyl group (–CF₂CF₂H) imparts distinct properties to organic molecules, including increased thermal stability, enhanced lipophilicity, and altered electronic characteristics. By using this compound as a starting material, chemists can readily access a range of molecules bearing this desirable fluorinated tail.
This is particularly relevant in the design of new liquid crystals, where the introduction of terminal fluorinated groups can significantly influence the mesomorphic properties, such as the clearing point and dielectric anisotropy. The polarity and steric bulk of the tetrafluoroethyl group can be leveraged to design materials with specific liquid crystalline phases and switching behaviors.
Crafting New Fluorinated Building Blocks
Beyond its direct use, this compound can be transformed into a variety of other novel fluorinated building blocks. For example, conversion of the bromo group to a boronic acid or ester derivative yields a reagent that can participate in Suzuki-Miyaura couplings to introduce the 4-(1,1,2,2-tetrafluoroethyl)phenyl unit into different molecular architectures.
Furthermore, other functional groups can be introduced at the bromine position through nucleophilic aromatic substitution or other transformations, leading to a wider library of specialized fluorinated intermediates. These new building blocks can then be employed in the synthesis of next-generation fluorinated materials and biologically active compounds.
Potential in the Realm of Polymer and Materials Chemistry
The unique combination of a reactive site for polymerization and a performance-enhancing fluorinated group positions this compound as a promising monomer in polymer and materials chemistry.
The bromo-functionality allows for its participation in various polymerization reactions. For instance, it can be utilized in the synthesis of conjugated polymers, such as poly(p-phenylenevinylene) (PPV) derivatives, through Heck or Gilch polymerization routes. mdpi.comnih.govwikipedia.orgecust.edu.cnrsc.org The incorporation of the 4-(1,1,2,2-tetrafluoroethyl)phenyl side chain into the polymer backbone is expected to modify the electronic properties, solubility, and stability of the resulting materials.
These fluorinated polymers could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The presence of the tetrafluoroethyl group can influence the polymer's packing in the solid state, its charge transport characteristics, and its resistance to environmental degradation.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Formula | C₈H₅BrF₄ |
| Molecular Weight | 257.02 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approx. 195-200 °C |
| Key Reactive Sites | C-Br bond for cross-coupling |
| Key Functional Group | 1,1,2,2-tetrafluoroethyl group |
Monomer in Specialty Polymer Synthesis
This compound serves as a key monomer in the synthesis of specialty polymers, particularly those with tailored electronic and photophysical properties. The presence of the bromine atom allows for its participation in various cross-coupling polymerization reactions, such as Suzuki-Miyaura and Stille coupling reactions. These methods are instrumental in the formation of conjugated polymers, including derivatives of poly(p-phenylenevinylene) (PPV) and other poly(arylenevinylene)s (PAVs).
The incorporation of the 1,1,2,2-tetrafluoroethylphenyl moiety into the polymer backbone can significantly influence the final properties of the material. The electron-withdrawing nature of the tetrafluoroethyl group can modulate the electronic bandgap of the polymer, affecting its luminescence and conductivity. Furthermore, this bulky, fluorinated group can enhance the polymer's solubility in organic solvents, improving its processability for applications in electronic devices like organic light-emitting diodes (OLEDs) and photovoltaic cells.
Below is a table summarizing representative polymerization reactions where this compound could be utilized as a monomer:
| Polymerization Reaction | Co-monomer Example | Catalyst System (Example) | Resulting Polymer Type | Potential Properties |
| Suzuki-Miyaura Coupling | 1,4-Benzenediboronic acid | Pd(PPh₃)₄ / Base | Poly(p-phenylene) derivative | Enhanced thermal stability, modified electronic properties. |
| Stille Coupling | 1,2-Bis(tributylstannyl)ethene | Pd(PPh₃)₄ | Poly(p-phenylenevinylene) derivative | Tunable fluorescence, improved solubility. |
| Heck Coupling | 1,4-Divinylbenzene | Pd(OAc)₂ / P(o-tol)₃ | Poly(p-phenylenevinylene) derivative | High molecular weight, good film-forming properties. |
Precursor for Advanced Functional Materials
Beyond polymerization, this compound is a versatile precursor for a range of advanced functional materials, including liquid crystals and porous organic frameworks. The combination of the reactive bromo-group and the functional tetrafluoroethyl-substituent allows for the synthesis of complex molecules with specific physical and chemical properties.
In the field of liquid crystals, the introduction of a tetrafluoroethyl group can significantly impact the mesomorphic behavior, dielectric anisotropy, and viscosity of the final material. The lipophilic nature of the fluorinated alkyl chain can influence the molecular packing and ordering in the liquid crystalline phase. Through cross-coupling reactions, the 4-(1,1,2,2-tetrafluoroethyl)phenyl moiety can be incorporated into various liquid crystal core structures.
The following table illustrates the potential of this compound as a precursor in the synthesis of advanced functional materials:
| Material Class | Synthetic Strategy (Example) | Key Feature from Precursor | Potential Application |
| Liquid Crystals | Suzuki coupling with a boronic acid-functionalized liquid crystal core | Introduction of a terminal tetrafluoroethyl group | Display technologies, optical switches. |
| Porous Organic Frameworks | Sonogashira coupling with multi-alkynyl linkers | Functionalization of pore surfaces with tetrafluoroethyl groups | Gas storage, separation, catalysis. |
| Luminescent Materials | Buchwald-Hartwig amination with carbazole (B46965) derivatives | Tuning of photophysical properties | Organic light-emitting diodes (OLEDs), sensors. |
Utility in Agrochemical and Industrial Chemical Development (as synthetic precursors)
The presence of the 1,1,2,2-tetrafluoroethyl group is a feature in a number of modern agrochemicals and industrial chemicals. The compound this compound serves as a valuable synthetic precursor for introducing this beneficial moiety into more complex molecules. The tetrafluoroethyl group can enhance the lipophilicity of a molecule, which can improve its bioavailability and penetration through biological membranes—a desirable trait for many pesticides and herbicides.
The bromine atom on the benzene (B151609) ring provides a reactive handle for a variety of chemical transformations. This allows for the straightforward incorporation of the 4-(1,1,2,2-tetrafluoroethyl)phenyl group into a target molecule through established synthetic routes, such as Grignard reactions, lithium-halogen exchange followed by quenching with an electrophile, or various palladium-catalyzed cross-coupling reactions. 1-bromoalkylbenzene derivatives are known to be useful intermediates for the synthesis of medicines and agrochemicals.
The table below outlines the utility of this compound as a precursor in these fields:
| Field | Synthetic Transformation (Example) | Intermediate Formed | Potential Final Product Class |
| Agrochemicals | Grignard formation followed by reaction with a carbonyl compound | A secondary or tertiary alcohol containing the tetrafluoroethylphenyl group | Fungicides, Herbicides, Insecticides. |
| Industrial Chemicals | Suzuki-Miyaura coupling with a heterocyclic boronic acid | A biaryl system with the tetrafluoroethylphenyl moiety | Specialty solvents, heat transfer fluids, electronic chemicals. |
| Pharmaceutical Intermediates | Nucleophilic aromatic substitution (under specific conditions) | An ether or amine derivative | Active pharmaceutical ingredients. |
Derivatives and Structural Analogs of 1 Bromo 4 1,1,2,2 Tetrafluoroethyl Benzene in Research
Systematic Modification of the Bromine Moiety
The carbon-bromine bond on the aromatic ring is a key functional group that serves as a versatile handle for a wide array of chemical transformations. Its modification is a primary strategy for creating derivatives with new carbon-carbon or carbon-heteroatom bonds.
One of the most powerful applications of the bromine moiety is in transition-metal-catalyzed cross-coupling reactions. This class of reactions allows for the formation of a C-C bond by coupling the aryl bromide with an organometallic reagent. For instance, in Suzuki-Miyaura coupling, the aryl bromide is reacted with an organoboron compound in the presence of a palladium catalyst. Similarly, Sonogashira coupling enables the formation of a bond between the aromatic ring and a terminal alkyne. These reactions are fundamental in constructing more complex molecular architectures from the 1-bromo-4-(1,1,2,2-tetrafluoroethyl)benzene precursor.
Another significant modification involves the formation of organometallic intermediates. The bromine atom can be converted into a more reactive species, such as a Grignard reagent (arylmagnesium bromide) by reacting with magnesium metal. This nucleophilic intermediate can then be used to attack a wide range of electrophiles, enabling the introduction of various functional groups.
The following table summarizes key modifications of the bromine moiety:
| Reaction Type | Reagents/Catalyst | Bond Formed | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar'-B(OH)₂, Pd catalyst, Base | C-C (Aryl-Aryl) | Biphenyl derivatives |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | C-C (Aryl-Alkynyl) | Arylalkynes |
| Heck Coupling | Alkene, Pd catalyst, Base | C-C (Aryl-Vinyl) | Stilbene derivatives |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | C-N (Aryl-Amine) | Arylamines |
| Grignard Reagent Formation | Mg, Ether solvent | C-Mg | Arylmagnesium halides |
Variations of the Tetrafluoroethyl Substituent
The 1,1,2,2-tetrafluoroethyl group significantly influences the electronic properties and lipophilicity of the molecule. Altering this substituent allows researchers to modulate these characteristics precisely. Analogs with different fluoroalkyl or fluoroalkoxy chains have been synthesized and studied. These variations can range from changing the length of the perfluoroalkyl chain to introducing unsaturation or other heteroatoms.
For example, replacing the tetrafluoroethyl group with a trifluoromethoxy (-OCF₃) or a trifluoromethyl (-CF₃) group can have a substantial impact on the compound's properties. The synthesis of such analogs often involves the coupling of a brominated aromatic ring with an appropriate fluoroalkyl-containing reagent. Modern fluoroalkylation methods have expanded the toolbox for creating a diverse range of these compounds. researchgate.netbiosynth.com
Below is a table of representative structural analogs with variations in the fluoroalkyl substituent:
| Compound Name | Molecular Formula | Structure of Fluoroalkyl/Fluoroalkoxy Group |
|---|---|---|
| 1-Bromo-4-(1,1-difluoroethyl)benzene | C₈H₇BrF₂ | -CH(F)CH₃ |
| 1-Bromo-4-(trifluoromethoxy)benzene | C₇H₄BrF₃O | -OCF₃ |
| 1-Bromo-4-(trifluorovinyloxy)benzene | C₈H₄BrF₃O | -OCF=CF₂ |
| 4-Bromo-(1,1,2,2-tetrafluoroethoxy)benzene | C₈H₅BrF₄O | -OCHFCHF₂ |
| 1-Bromo-4-(heptadecafluorooctyl)benzene | C₁₄H₄BrF₁₇ | -(CF₂)₇CF₃ |
Aromatic Ring Substitutions and Their Influence on Reactivity
The introduction of additional substituents onto the benzene (B151609) ring of this compound is another avenue for creating structural diversity. The nature and position of these new substituents are dictated by the directing effects of the incumbent bromine and tetrafluoroethyl groups.
The reactivity of the aromatic ring towards electrophilic aromatic substitution is governed by the electronic properties of its substituents. A substituent can either activate or deactivate the ring and direct incoming electrophiles to specific positions (ortho, meta, or para).
Bromine (-Br): This is a deactivating group due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because its lone pairs can donate electron density to the ring through resonance, stabilizing the carbocation intermediate formed during substitution at these positions.
1,1,2,2-Tetrafluoroethyl (-CF₂CF₂H): This group is strongly deactivating due to the powerful electron-withdrawing inductive effect of the fluorine atoms. It acts as a meta-director, as it destabilizes the formation of a positive charge at the adjacent ortho and para positions.
The combined influence of these two groups makes the aromatic ring significantly less reactive towards electrophiles than benzene itself. Substitution, when it does occur, is directed to the positions that are ortho to the bromine atom and meta to the tetrafluoroethyl group.
The following table summarizes the directing effects of the substituents:
| Substituent | Reactivity Effect | Directing Effect |
|---|---|---|
| -Br | Deactivating | Ortho, Para |
| -CF₂CF₂H | Strongly Deactivating | Meta |
Synthesis of Polyhalogenated Analogs and their Research Implications
The synthesis of analogs containing additional halogen atoms on the aromatic ring provides molecules with altered electronic properties, increased molecular weight, and potentially different biological or material properties. Further halogenation of this compound is an example of electrophilic aromatic substitution.
The regioselectivity of a second halogenation step is determined by the directing effects of the existing substituents. As the bromine atom directs ortho and para, and the tetrafluoroethyl group directs meta, the most likely position for a new halogen (e.g., Cl or another Br) would be at one of the two carbons that are ortho to the bromine and meta to the tetrafluoroethyl group (positions 2 or 6).
The synthesis of such polyhalogenated compounds can be achieved by direct reaction with a halogenating agent (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst. The strongly deactivated nature of the ring would likely require harsh reaction conditions.
The research implications for polyhalogenated analogs are diverse. They can serve as intermediates for the synthesis of more complex, highly substituted molecules. In materials science, polyhalogenated aromatic compounds are investigated for use as flame retardants, high-density materials, and as components in liquid crystals or organic electronics. The specific substitution pattern and the nature of the halogens are critical in determining the final properties of the material.
Future Research Directions and Unresolved Challenges
Development of More Sustainable Synthetic Routes
Key goals for sustainable synthesis include:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Energy Efficiency: Utilizing catalytic processes that operate at lower temperatures and pressures.
Renewable Feedstocks: Investigating the potential to derive starting materials from renewable biological sources rather than petrochemicals.
Safer Reagents: Replacing hazardous reagents, such as some traditional fluorinating agents, with safer alternatives. eurekalert.org
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Achieving high selectivity is crucial when transforming multifunctional molecules like 1-bromo-4-(1,1,2,2-tetrafluoroethyl)benzene. The presence of both a C-Br bond and a robust tetrafluoroethyl group requires catalysts that can precisely target one site without affecting the other. Future research is heavily invested in discovering and optimizing novel catalytic systems. mdpi.com
Significant progress is being made in transition metal-catalyzed C-F bond activation and functionalization, which, while not directly modifying the C-Br bond of the title compound, is essential for building related fluorinated structures. mdpi.comacs.orgresearchgate.net The development of catalysts for C-F bond cleavage, often considered challenging due to the bond's strength, provides alternative synthetic strategies. huanlingchem.comresearchgate.net Visible-light photoredox catalysis is also emerging as a powerful tool, offering new mechanisms for C-F bond cleavage and functionalization under mild conditions. researchgate.net For a molecule like this compound, the challenge lies in developing catalysts, potentially based on palladium, nickel, or copper, that can selectively facilitate cross-coupling reactions at the C-Br bond with high efficiency and functional group tolerance. mdpi.comacs.org
Table 1: Comparison of Catalytic Approaches
| Catalytic Approach | Focus Area | Potential Advantages | Unresolved Challenges |
| Transition Metal Catalysis | Selective C-Br and C-F bond functionalization | High efficiency, broad substrate scope | Catalyst poisoning, cost of precious metals, regioselectivity |
| Photoredox Catalysis | C-F bond cleavage and activation | Mild reaction conditions, novel reactivity pathways | Scalability, quantum yield efficiency, substrate limitations |
| Enzymatic Catalysis | Green synthesis and selective transformations | High stereoselectivity, environmentally benign | Enzyme stability, limited substrate scope, cost of production |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool for accelerating the discovery and development of new chemical entities and reactions. nih.govacs.org For fluorinated molecules, computational models are essential for predicting molecular properties and reaction outcomes, which can be difficult to intuit due to fluorine's unique electronic effects. nih.govhokudai.ac.jp Future research will leverage advanced modeling to tackle several key areas related to this compound.
One major challenge is the development of more accurate force fields and quantum mechanical methods, like Time-Dependent Density Functional Theory (TD-DFT), to model fluorinated compounds. nih.govclemson.edu Improved models can help predict spectroscopic properties, reactivity, and interactions with biological targets. acs.orgclemson.edu Furthermore, computational screening, using techniques like the artificial force induced reaction (AFIR) method, can simulate potential reactions and identify promising new synthetic pathways before they are attempted in the lab, saving significant time and resources. hokudai.ac.jp This predictive power is crucial for designing derivatives of this compound with tailored electronic and physical properties for specific applications. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a flask, offers significant advantages for the synthesis of organofluorine compounds. nih.govbeilstein-journals.org This technology provides precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and better reproducibility. beilstein-journals.orgup.ac.za
The integration of this compound into automated flow synthesis platforms is a key future direction. syrris.com Such systems enable the rapid generation of chemical libraries by systematically varying reaction partners and conditions. soci.org This high-throughput approach is invaluable in drug discovery and materials science for screening large numbers of derivatives to identify candidates with optimal properties. syrris.com Automating the synthesis of compounds derived from this building block can significantly shorten development timelines and allow researchers to explore chemical space more efficiently. up.ac.zasoci.org
Table 2: Advantages of Flow Chemistry for Fluorinated Compounds
| Feature | Benefit in Organofluorine Synthesis |
| Precise Temperature Control | Manages highly exothermic or endothermic fluorination reactions safely. |
| Enhanced Mixing | Improves reaction rates and yields, especially in multiphasic systems. |
| Increased Safety | Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates. |
| Scalability | Reactions can be scaled up by running the system for longer periods, avoiding re-optimization. |
| Automation | Enables high-throughput synthesis and library generation for screening purposes. |
Design of Next-Generation Fluorinated Molecules for Diverse Applications
The unique properties conferred by fluorine—such as increased metabolic stability, bioavailability, and altered electronic character—ensure that fluorinated compounds will remain at the forefront of research in medicinal chemistry, agrochemicals, and materials science. researchgate.netnih.govresearchgate.net this compound serves as a critical starting point for creating novel molecules with enhanced functionalities.
Future research will focus on using this building block to design next-generation compounds. In medicinal chemistry, this involves incorporating the 4-(1,1,2,2-tetrafluoroethyl)phenyl moiety into drug candidates to fine-tune their pharmacological profiles. nih.govsciencedaily.com In materials science, derivatives are being explored for applications in liquid crystals, polymers, and organic electronics, where the strong electronegativity and stability of the fluoroalkyl group are highly desirable. researchgate.net The challenge lies in understanding the complex structure-property relationships to rationally design molecules that meet the demanding performance criteria of these advanced applications. acs.org
Q & A
Q. What are the established synthetic routes for 1-bromo-4-(1,1,2,2-tetrafluoroethyl)benzene?
The compound is typically synthesized via bromination of 4-(1,1,2,2-tetrafluoroethyl)benzene using bromine (Br₂) in the presence of Fe or FeBr₃ as catalysts. Reaction conditions involve controlled temperatures (e.g., 0–25°C) to minimize side reactions like halogen scrambling. Industrial-scale methods employ multi-step processes with specialized reactors and purification techniques (e.g., fractional distillation) to achieve high purity (>95%) .
Q. How is this compound characterized using spectroscopic methods?
Key techniques include:
- ¹H/¹⁹F NMR : To identify proton environments and fluorine coupling patterns. The tetrafluoroethyl group shows splitting due to J-F-F coupling (e.g., ~10–15 Hz).
- IR Spectroscopy : Detects C-Br (~550–600 cm⁻¹) and C-F (~1100–1250 cm⁻¹) stretches.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 259.98 for [M]⁺) confirm molecular weight.
Refer to InChIKey
MDGZLRMVHHJVFQ-UHFFFAOYSA-Nfor structural validation .
Q. What are its primary applications in chemical research?
It serves as:
- A precursor for fluorinated aromatic intermediates in Suzuki-Miyaura cross-coupling reactions.
- A model compound for studying fluorine’s electronic effects on aryl halide reactivity.
- A building block for bioactive molecules (e.g., antifungal agents) .
Q. What safety protocols are recommended for handling this compound?
Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent light/heat-induced decomposition. Use PPE (gloves, goggles) and work in a fume hood due to bromine’s volatility and toxicity .
Advanced Research Questions
Q. How do electronic effects of the tetrafluoroethyl group influence reactivity in cross-coupling reactions?
The strong electron-withdrawing nature of the -CF₂CF₂H group deactivates the benzene ring, directing electrophilic substitution to the para position. This enhances oxidative addition efficiency in Pd-catalyzed couplings by polarizing the C-Br bond. DFT studies suggest a 15–20% increase in activation energy compared to non-fluorinated analogs .
Q. What contradictions arise in NMR spectral interpretation, and how are they resolved?
Fluorine atoms cause complex splitting in ¹H NMR (e.g., -CF₂CF₂H protons split into quartets). Use ¹⁹F-decoupled NMR or 2D COSY/HSQC to distinguish overlapping signals. Computational tools (e.g., ACD/Labs) simulate coupling constants to validate assignments .
Q. How can reaction conditions be optimized to minimize di-bromination by-products?
Key strategies:
- Catalyst Screening : FeBr₃ outperforms Fe in regioselectivity (yield >85% vs. 70% with Fe).
- Solvent Choice : Dichloromethane reduces radical pathways compared to non-polar solvents.
- Temperature Control : Maintaining 0–5°C suppresses thermal decomposition .
Q. What computational methods predict its reactivity in nucleophilic aromatic substitution (SNAr)?
Density Functional Theory (DFT) calculates activation barriers for SNAr reactions. For example, meta-substitution by -NH₂ is disfavored (ΔG‡ ≈ 25 kcal/mol) due to steric hindrance from the tetrafluoroethyl group. Fukui indices identify the bromine site as the most electrophilic .
Q. How is purity analyzed, and what impurities are commonly observed?
Purity is assessed via:
- GC-MS/HPLC : Detects residual solvents (e.g., DCM) and di-brominated isomers (<2%).
- Elemental Analysis : Confirms Br/F stoichiometry (±0.3% deviation). Impurities include 1,4-dibromo derivatives (from over-bromination) and dehalogenated by-products .
Q. What strategies mitigate fluorine-mediated side reactions during scale-up?
- Catalyst Recycling : FeBr₃ can be recovered via aqueous extraction, reducing costs.
- Flow Chemistry : Continuous reactors improve heat dissipation, minimizing HF release (common in fluorine degradation).
- In Situ Monitoring : Raman spectroscopy tracks bromine consumption to optimize reaction quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
